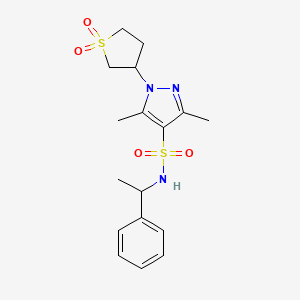

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

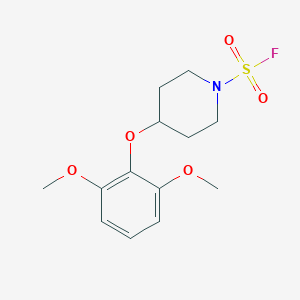

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydrothiophene ring, followed by the introduction of the pyrazole ring and the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrothiophene ring and the pyrazole ring are likely to be planar, while the sulfonamide group could adopt different conformations depending on the specific conditions .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The tetrahydrothiophene ring could undergo reactions such as oxidation or ring-opening, while the pyrazole ring could participate in reactions such as substitution or addition. The sulfonamide group could also undergo various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the presence of polar groups such as the sulfonamide, while its stability could be influenced by the presence of the tetrahydrothiophene and pyrazole rings .Scientific Research Applications

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Research on similar pyrazole and sulfonamide derivatives has shown their potential as inhibitors of human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds exhibit inhibition potency against these enzymes with low cytotoxicity towards various cell lines, indicating their potential for treating conditions related to enzyme dysregulation. For instance, compounds with pyrazoline and sulfonamide pharmacophores demonstrated inhibition of hCA I and hCA II isoenzymes and AChE enzyme, suggesting their candidacy for developing novel inhibitors with favorable selectivity and low cytotoxicity profiles (Ozmen Ozgun et al., 2019).

Cytotoxicity and Tumor Selectivity

Studies have also explored the cytotoxic activities of pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, revealing that while these compounds exhibit less tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, they still present a promising basis for further investigations into their use as cancer therapeutics. Specifically, certain trimethoxy derivatives showed higher selectivity towards cells originating from gingival tissue, indicating the nuanced effects of molecular substitutions on biological activity and therapeutic potential (Kucukoglu et al., 2016).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of sulfonamide derivatives have been a subject of interest, with compounds demonstrating significant activities against bacterial and fungal strains. For example, sulfonamide derivatives synthesized from Ampyrone exhibited notable antimicrobial and antioxidant properties, highlighting the versatility of sulfonamide-based compounds in addressing a range of pathological conditions, from infections to oxidative stress-related diseases (Badgujar et al., 2018).

Molecular Docking and Theoretical Studies

Further research into sulfonamide derivatives includes molecular docking and density functional theory (DFT) calculations to understand their interactions with biological targets. These studies are crucial for designing compounds with enhanced specificity and efficacy, paving the way for the development of novel therapeutics with optimized pharmacological profiles. Theoretical studies provide insights into the molecular basis of sulfonamide compounds' biological activities, facilitating the rational design of new molecules with desired biological properties (Fahim & Shalaby, 2019).

Safety and Hazards

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. Additionally, it could be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12(15-7-5-4-6-8-15)19-26(23,24)17-13(2)18-20(14(17)3)16-9-10-25(21,22)11-16/h4-8,12,16,19H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIDCAUWGBXFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)

![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)

![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)